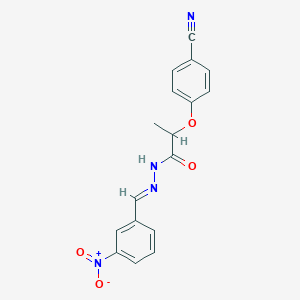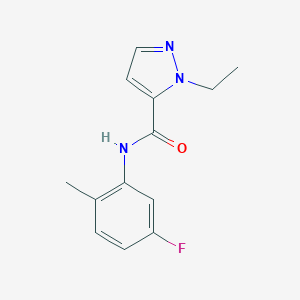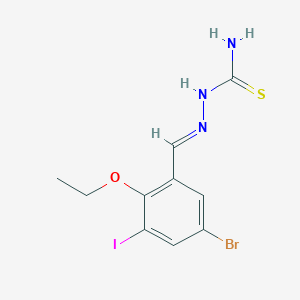
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone is a synthetic organic compound characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzylidene hydrazinecarbothioamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone typically involves the condensation of 5-bromo-2-ethoxy-3-iodobenzaldehyde with hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of halogen atoms and hydrazinecarbothioamide moiety suggests possible interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms could enhance its binding affinity to certain targets.
相似化合物的比较
Similar Compounds
- (2E)-2-(5-bromo-2-methoxy-3-iodobenzylidene)hydrazinecarbothioamide
- (2E)-2-(5-chloro-2-ethoxy-3-iodobenzylidene)hydrazinecarbothioamide
- (2E)-2-(5-bromo-2-ethoxy-3-fluorobenzylidene)hydrazinecarbothioamide
Uniqueness
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone is unique due to the specific combination of bromine, iodine, and ethoxy groups attached to the benzylidene hydrazinecarbothioamide core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C10H11BrIN3OS |
|---|---|
分子量 |
428.09g/mol |
IUPAC 名称 |
[(E)-(5-bromo-2-ethoxy-3-iodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H11BrIN3OS/c1-2-16-9-6(5-14-15-10(13)17)3-7(11)4-8(9)12/h3-5H,2H2,1H3,(H3,13,15,17)/b14-5+ |
InChI 键 |
SULRHGWARXSIQB-LHHJGKSTSA-N |
SMILES |
CCOC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
手性 SMILES |
CCOC1=C(C=C(C=C1I)Br)/C=N/NC(=S)N |
规范 SMILES |
CCOC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B450884.png)
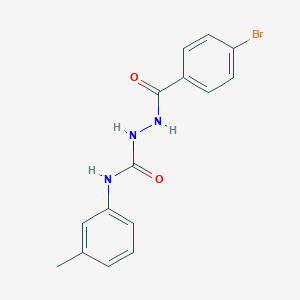
![N'-[4-(allyloxy)benzylidene]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B450887.png)
![N-(4-bromo-3-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B450889.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B450890.png)
![2-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B450892.png)
![Methyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450893.png)
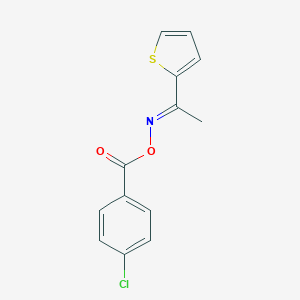
![N-(3-acetylphenyl)-4-[(4-bromophenoxy)methyl]benzamide](/img/structure/B450896.png)
![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)

![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450900.png)
